Delphinidin, also known as delphinidin chloride, is a naturally occurring anthocyanidin, a class of water-soluble pigments responsible for the blue, purple, and red colors found in many fruits and vegetables []. Delphinidin is one of the six most common anthocyanidins, along with cyanidin, pelargonidin, peonidin, petunidin, and malvidin. It is abundantly found in pigmented fruits such as pomegranate, berries, and dark grapes, as well as vegetables like eggplant, red cabbage, and red onion []. Its widespread presence in the human diet and potent antioxidant and anti-inflammatory properties have made it a focus of extensive scientific research, particularly in the fields of cancer prevention and treatment, inflammation, and oxidative stress [, , ].
Delphinidin chloride can be synthesized through several methods:
A notable synthetic route involves:
Delphinidin chloride has a complex molecular structure characterized by multiple hydroxyl groups attached to a chromone ring.
Delphinidin chloride participates in various chemical reactions typical for anthocyanidins:
The synthesis often involves treating delphinidin with hydrochloric acid to produce delphinidin chloride from its precursors under controlled conditions .
The mechanism through which delphinidin exerts its biological effects includes:
Studies indicate that delphinidin affects cell cycle regulation and apoptosis by interacting with specific proteins involved in these processes.
Delphinidin chloride has numerous scientific applications:
Delphinidin chloride, a cationic anthocyanidin pigment, originates from the flavonoid biosynthesis pathway—a specialized branch of phenylpropanoid metabolism. The process initiates with phenylalanine, which undergoes deamination via phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation by cinnamate-4-hydroxylase (C4H) and activation by 4-coumaroyl-CoA ligase (4CL) yield 4-coumaroyl-CoA. This intermediate combines with three malonyl-CoA units through the action of chalcone synthase (CHS), generating naringenin chalcone. Chalcone isomerase (CHI) then catalyzes ring closure to produce the flavanone naringenin—the foundational C15 skeleton for all flavonoids [1] [9].
Hydroxylation patterns determine anthocyanidin diversity. Naringenin is converted to dihydrokaempferol by flavanone 3-hydroxylase (F3H). For delphinidin chloride synthesis—characterized by three hydroxyl groups on its B-ring—dihydrokaempferol undergoes sequential oxidation. Flavonoid 3',5'-hydroxylase (F3'5'H) directly hydroxylates dihydrokaempferol at positions 3' and 5' to form dihydromyricetin. Dihydroflavonol 4-reductase (DFR) then reduces dihydromyricetin to leucodelphinidin, which is oxidized by anthocyanidin synthase (ANS) and stabilized by glycosylation via UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), yielding delphinidin glycosides. Chloride ions subsequently associate with the flavylium cation under acidic conditions, forming stable delphinidin chloride crystals [1] [6] [9].
Table 1: Key Enzymes in Delphinidin Chloride Biosynthesis
Enzyme | Gene Symbol | Function | Product |
---|---|---|---|
Chalcone synthase | CHS | Condensation of 4-coumaroyl-CoA & malonyl-CoA | Naringenin chalcone |
Flavonoid 3',5'-hydroxylase | F3'5'H | B-ring dihydroxylation of dihydroflavonols | Dihydromyricetin |
Dihydroflavonol reductase | DFR | Reduction to leucoanthocyanidin | Leucodelphinidin |
Anthocyanidin synthase | ANS | Oxidation to anthocyanidin | Delphinidin aglycone |
Flavonoid 3-O-glucosyltransferase | UFGT | Glycosylation stabilization | Delphinidin 3-O-glucoside |
F3'5'H is the pivotal enzyme governing delphinidin chloride synthesis. This cytochrome P450 monooxygenase (CYP75A subfamily) exhibits substrate promiscuity, hydroxylating both dihydrokaempferol (one B-ring OH) and dihydroquercetin (two B-ring OHs) to produce dihydromyricetin (three B-ring OHs). Its activity directly competes with flavonoid 3'-hydroxylase (F3'H), which yields cyanidin precursors. In Vitis vinifera (grapevine), gene duplication events have generated 16 F3'5'H paralogs, 15 of which reside in a tandem array on chromosome 6. These duplicates show subfunctionalization: F3'5'Hp on chromosome 8 is highly expressed in vegetative tissues, while recent duplicates (e.g., F3'5'Hd, -f, -j) are berry-specific. Varieties like Cabernet Sauvignon express multiple paralogs at high levels, correlating with 93–94% 3'5'-OH anthocyanins, whereas low-pigment cultivars exhibit reduced transcription [4] [8].
Missense mutations in F3'5'H disrupt delphinidin production. In pepper (Capsicum annuum), the recessive ayw locus was fine-mapped to chromosome 11, where a loss-of-function mutation in CA11g18550 (encoding F3'5'H) converts purple anthers/stems to yellow/green phenotypes. Similarly, Senecio cruentus blue cultivars require functional ScF3'5'H to accumulate dihydromyricetin, while white/yellow mutants harbor deleterious mutations in this gene [8] [9]. Enzyme kinetics reveal F3'5'H’s Km for dihydrokaempferol is 8.2 μM—significantly lower than F3'H’s Km of 15.6 μM—suggesting preferential flux toward delphinidin under substrate-limited conditions [4].
RNA-seq analyses across diverse species elucidate transcriptional hierarchies controlling delphinidin chloride accumulation. In Aglaonema commutatum 'Red Valentine', anthocyanin-rich leaves show 5.6-fold higher delphinidin content than green mutants, driven by coordinated upregulation of PAL, CHS, F3'5'H, DFR, and UFGT. Temporal specialization occurs during leaf development: F3'5'H expression peaks at S2 (acicular leaf stage), coinciding with anthocyanin onset. Conversely, mutants exhibit repression of R2R3-MYB activators and induction of MYB repressors, dampening the entire pathway [5].
Competitive inhibition between hydroxylases fine-tunes pigment profiles. Iris bulleyana transcriptomics reveals blue flowers express F3'5'H and F3'H simultaneously, but delphinidin dominates due to 4-fold higher F3'5'H transcript abundance. White flowers show downregulation of both hydroxylases and glycosyltransferases (3GT, 5GT), blocking anthocyanin stabilization. Flux balance analysis in Senecio cruentus demonstrates metabolic channeling: ScF3'5'H outcompetes ScF3'H and ScDFR2 for naringenin in blue cultivars, directing 89% of flux toward delphinidin. By contrast, pink flowers exhibit 7-fold higher ScDFR2 expression, favoring pelargonidin synthesis via alternative DFR isoforms [2] [9].
Table 2: Transcriptional Regulators of Delphinidin Chloride Biosynthesis
Regulatory Factor | Target Genes | Effect on Delphinidin | Evidence |
---|---|---|---|
MYB-bHLH-WD40 complex | F3'5'H, DFR, UFGT | Activation | Silencing reduces pigment in Iris [2] |
MYB repressors | CHS, F3'5'H | Repression | Upregulated in green Aglaonema [5] |
bHLH17 | DFR, ANS | Activation lost in mutants | Mutated in white Senecio [9] |
HY5 transcription factor | CHI, F3'5'H | Light-induced activation | UV-B upregulation in blueberries [1] |
Leucodelphinidin represents the critical branch point between anthocyanin and proanthocyanidin (PA) biosynthesis. Anthocyanidin reductase (ANR) diverts leucodelphinidin to synthesize (-)-epigallocatechin—a PA precursor—while UFGT channels it toward delphinidin 3-glucoside. Enzyme kinetics in Vitis vinifera indicate ANR’s affinity for leucodelphinidin (Km = 32 μM) exceeds UFGT’s (Km = 48 μM), favoring PA synthesis without transcriptional regulation. However, UFGT induction during berry ripening overcomes this bias, enabling anthocyanin accumulation [1] [4].
Gene duplication shapes pathway competition. Grapevine’s expanded F3'5'H family enhances delphinidin synthesis capacity, but paralog spatial partitioning alters PA ratios. Vegetative-expressed F3'5'Hp supports constitutive PA production for defense, while berry-specific isoforms boost anthocyanins. In Arabidopsis, tt2 mutants lacking MYB activation of ANR show 12-fold increased anthocyanins, confirming transcriptional control over flux partitioning. Environmental cues further modulate competition: UV-B irradiation upregulates UFGT by 9-fold in blueberries but suppresses ANR, shifting carbon toward delphinidin chloride [1] [4] [6].
Epigenetic regulation also influences pathway selection. Histone H3 lysine 27 trimethylation (H3K27me3) represses ANR promoters in anthocyanin-rich tissues, while demethylase activity activates UFGT. Consequently, engineered F3'5'H overexpression alone may not suffice for delphinidin chloride hyperaccumulation; simultaneous suppression of ANR or leucoanthocyanidin reductase (LAR) is often necessary [4] [6].
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